N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide
Description
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide is a complex organic compound that features a piperidine ring substituted with a methylpyrazole group and a phenylpentanamide chain
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-8-19(16-9-5-4-6-10-16)20(25)22-17-11-7-12-24(14-17)18-13-21-23(2)15-18/h4-6,9-10,13,15,17,19H,3,7-8,11-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFSAKWMOGUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)NC2CCCN(C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methylpyrazole group. The final step involves the attachment of the phenylpentanamide chain. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylpentanamide can be compared with other piperidine and pyrazole derivatives. Similar compounds include:
Piperidine derivatives: These compounds often exhibit a wide range of biological activities and are used in drug development.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties, these compounds are also explored for their potential therapeutic applications.
This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
